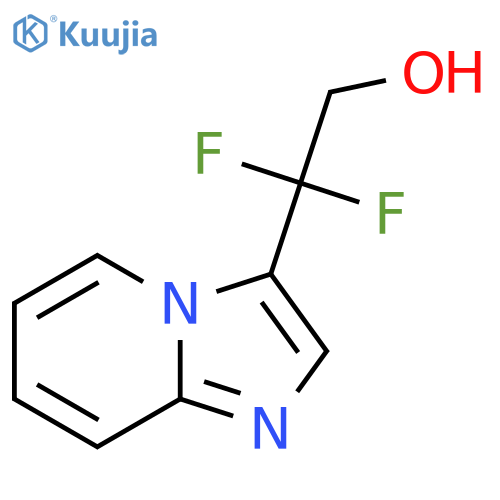

Cas no 2228441-71-0 (2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol)

2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol

- 2228441-71-0

- EN300-1954476

- 2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol

-

- インチ: 1S/C9H8F2N2O/c10-9(11,6-14)7-5-12-8-3-1-2-4-13(7)8/h1-5,14H,6H2

- InChIKey: WJUALRAOHLUYFC-UHFFFAOYSA-N

- ほほえんだ: FC(CO)(C1=CN=C2C=CC=CN12)F

計算された属性

- せいみつぶんしりょう: 198.06046921g/mol

- どういたいしつりょう: 198.06046921g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1954476-0.25g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1954476-0.5g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 0.5g |

$1426.0 | 2023-09-17 | ||

| Enamine | EN300-1954476-10.0g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1954476-0.1g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-1954476-2.5g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1954476-5g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 5g |

$4309.0 | 2023-09-17 | ||

| Enamine | EN300-1954476-1.0g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1954476-5.0g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1954476-1g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 1g |

$1485.0 | 2023-09-17 | ||

| Enamine | EN300-1954476-0.05g |

2,2-difluoro-2-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |

2228441-71-0 | 0.05g |

$1247.0 | 2023-09-17 |

2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-olに関する追加情報

Introduction to 2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol (CAS No. 2228441-71-0)

2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228441-71-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural framework, which integrates fluorine atoms and a fused imidazo[1,2-a]pyridine core with an ethanolic side chain. The presence of these structural motifs not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug discovery and development.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. It has been extensively studied for its roles in modulating various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory responses. The incorporation of a fluorine atom at the 2-position of the ethane moiety further enhances the compound's pharmacological profile. Fluorine substitution is a common strategy in drug design due to its ability to improve metabolic stability, binding affinity, and pharmacokinetic properties.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The structure of 2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol aligns well with this trend, as it combines the bioisosteric properties of nitrogen-containing heterocycles with the electron-withdrawing effects of fluorine. This combination has been shown to enhance the compound's interaction with biological targets, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The imidazo[1,2-a]pyridine core can be further modified or linked to other functional groups to create derivatives with tailored biological activities. For instance, studies have demonstrated that such derivatives can exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The fluorinated ethanolic side chain provides a handle for further chemical manipulation, allowing researchers to explore modifications that could optimize solubility, bioavailability, and target specificity.

The synthesis of CAS No. 2228441-71-0 involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex fused ring system. Additionally, fluorination methods have been optimized to introduce fluorine atoms at specific positions without compromising the overall structure integrity.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with potential biological targets. These studies have helped identify key residues that contribute to its binding affinity and have guided the design of more potent analogs. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery.

The pharmacological evaluation of 2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol has revealed several intriguing properties. Preclinical studies suggest that it may exhibit anti-proliferative effects on certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. Furthermore, its ability to cross the blood-brain barrier has raised interest in potential applications for central nervous system disorders. These findings underscore the compound's versatility and highlight its potential as a lead molecule for further development.

The chemical stability and shelf-life of this compound are critical factors that need to be addressed during formulation and storage. Fluorinated compounds often exhibit enhanced stability under certain conditions, but their reactivity can also be influenced by environmental factors such as temperature and humidity. Therefore, appropriate storage conditions must be established to maintain their integrity over time. Stability studies have been conducted to determine optimal storage parameters and to assess degradation pathways.

In conclusion,CAS No 2228441 71 0 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of an imidazo[1,2-a]pyridine core with fluorine substitution offers a rich foundation for developing novel therapeutic agents. As research continues to uncover new applications for this compound,improvements in synthetic methodologiesand computational modeling will further enhance our ability to harness its full potential.

2228441-71-0 (2,2-difluoro-2-{imidazo1,2-apyridin-3-yl}ethan-1-ol) 関連製品

- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)

- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)

- 340816-68-4(2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)

- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)

- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)

- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)

- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)

- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)